molecular formula C15H11FN2O5S B13345387 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride CAS No. 19188-65-9

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride

Cat. No.: B13345387
CAS No.: 19188-65-9
M. Wt: 350.3 g/mol
InChI Key: BTLLFNKWFUSWGY-RUDMXATFSA-N
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Description

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both nitro and sulfonyl fluoride functional groups

Preparation Methods

The synthesis of 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzene derivatives to introduce the nitro group. This is followed by the formation of the acrylamide linkage through amide bond formation.

Mechanism of Action

The mechanism of action for 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The nitro and sulfonyl fluoride groups play crucial roles in this binding process .

Comparison with Similar Compounds

Similar compounds to 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride include:

This compound stands out due to its combination of nitro, acrylamide, and sulfonyl fluoride groups, which confer unique reactivity and application potential.

Properties

CAS No.

19188-65-9

Molecular Formula

C15H11FN2O5S

Molecular Weight

350.3 g/mol

IUPAC Name

4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H11FN2O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+

InChI Key

BTLLFNKWFUSWGY-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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